![molecular formula C24H23N3O3S2 B2368222 4-(isopropylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 941957-16-0](/img/structure/B2368222.png)
4-(isopropylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that likely contains a benzamide moiety, a benzo[d]thiazole moiety, and a pyridine moiety . These types of compounds are often synthesized for their potential biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step organic reactions involving the coupling of the appropriate precursors .Molecular Structure Analysis
The molecular structure of this compound likely involves multiple aromatic rings, given the presence of the benzamide, benzo[d]thiazole, and pyridine moieties .Scientific Research Applications
VEGFR-2 Inhibition
Research has shown that substituted benzamides, which include compounds structurally related to 4-(isopropylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide, act as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. This inhibition is significant in the context of developing anti-cancer therapies, especially for lung and colon carcinoma (Borzilleri et al., 2006).
Heterocyclic Synthesis
The compound's structural components are used in synthesizing various heterocyclic compounds. For example, research on benzo[b]thiophen-2-yl-hydrazonoesters, which are related to the thiazole component of the compound, has led to the production of various derivatives like pyrazoles, isoxazoles, and pyrimidines. These derivatives have potential applications in medicinal chemistry (Mohareb et al., 2004).
Luminescence and Nano-Aggregate Formation
Related compounds have been found to exhibit luminescent properties in solution and in the solid state. They can form nano-aggregates with enhanced emission in specific solvent conditions. These properties are of interest in materials science, particularly for developing new materials with specific optical properties (Srivastava et al., 2017).
Antifungal Applications
Derivatives of the compound have been studied for potential antifungal applications. The synthesis of new thiazole derivatives, for instance, demonstrates the potential for creating compounds with specific antimicrobial properties (Narayana et al., 2004).
Anticancer Activity
There is significant research into the use of related compounds in anticancer therapy. For example, Co(II) complexes of derivatives have shown promise in studies for their anticancer activity, particularly in breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-4-propan-2-ylsulfonyl-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-16(2)32(29,30)20-10-8-18(9-11-20)23(28)27(15-19-6-4-5-13-25-19)24-26-21-12-7-17(3)14-22(21)31-24/h4-14,16H,15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNUKIVNRHDCDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)S(=O)(=O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
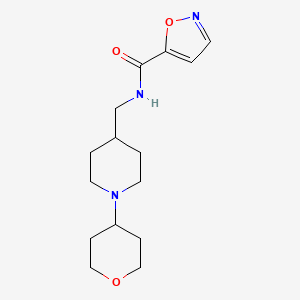
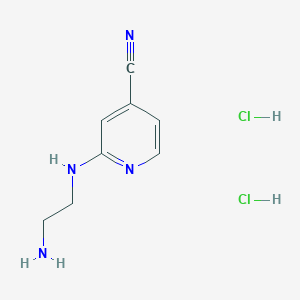
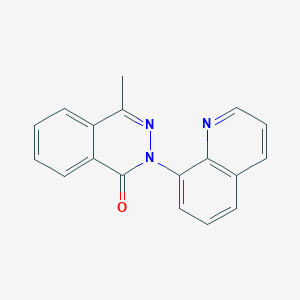



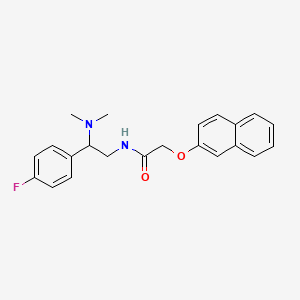

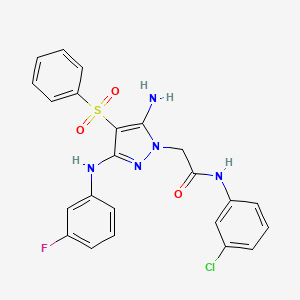
![2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2368154.png)


![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2368161.png)
![2-[3-(2,5-Dihydroxybenzenesulfonyl) benzenesulfonyl]benzene-1,4-diol](/img/structure/B2368162.png)
